molecular formula C19H20FNO2 B2880342 (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1798396-83-4

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2880342
CAS No.: 1798396-83-4
M. Wt: 313.372
InChI Key: OBGXWUHZPYNBFN-ZHACJKMWSA-N
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Description

(E)-1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic chalcone derivative intended for research and development purposes. This compound features a seven-membered azepane ring, a 4-fluorophenyl group, and a furan-based prop-en-one backbone, a structure common in medicinal chemistry research. Chalcones are a prominent class of organic compounds widely studied for their diverse biological activities. While the specific properties of this analog are yet to be fully characterized, related chalcone structures have been investigated for their potential interactions with the GABAergic system, suggesting possible applications in neuroscience research . Furthermore, chalcones are frequently explored as core structures in the development of new pharmacologically active compounds due to their synthetic versatility . The presence of the fluorophenyl moiety is a common modification in drug discovery to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and handling the material in accordance with their institution's safety protocols.

Properties

IUPAC Name

(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGXWUHZPYNBFN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound notable for its unique structural features, including a fluorophenyl group, an azepane ring, and a furan moiety. This combination suggests potential biological activities that merit investigation. This article compiles various studies and findings related to the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20FN2OC_{19}H_{20}FN_2O, with a molecular weight of 329.4 g/mol. Its structure can be represented as follows:

Property Details
Molecular FormulaC19H20FN2OC_{19}H_{20}FN_2O
Molecular Weight329.4 g/mol
CAS Number1798410-73-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

Enzyme Interaction: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Receptor Modulation: It has been suggested that the compound can interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses to external stimuli .

Molecular Interactions: The fluorophenyl group likely engages in hydrophobic interactions with protein targets, while the azepane ring may form hydrogen bonds, enhancing binding affinity.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Anticancer Properties: Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity: There are indications that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections .

Neuroprotective Effects: Given its structural characteristics, there is potential for neuroprotective applications, particularly in the context of neurodegenerative diseases .

Case Studies

A few notable studies have explored the biological activity of this compound:

  • Cytotoxicity Study:
    • Objective: To evaluate the anticancer effects on human cancer cell lines.
    • Findings: The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell growth.
    • Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy:
    • Objective: To assess antimicrobial properties against common pathogens.
    • Findings: The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.
    • Methodology: Disc diffusion method was employed to determine the minimum inhibitory concentration (MIC).

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound Name Biological Activity
This compoundAnticancer, Antimicrobial
(E)-1-(furan-2-yl)-3-phenylenoneModerate anticancer activity
(E)-1-(thiophen-2-yl)-3-phenylenoneLimited antimicrobial efficacy

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related chalcone derivatives, focusing on substituents, synthesis yields, biological activities, and applications:

Compound Key Substituents Synthesis Yield Biological Activity/Application References
(E)-1-(3-(4-Fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one (Target Compound) Azepane, 4-fluorophenyl, furan-2-yl Not reported Potential applications inferred from analogs (e.g., enzyme inhibition, antimicrobial activity)
(E)-3-(4-Fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one Morpholine, 4-fluorophenyl Not reported Reversible MAO-A inhibition (IC₅₀: 1.2 µM); potential antidepressant agent
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 2,6-Difluorophenyl, 4-fluorophenyl 90% Nonlinear optical material (SHG efficiency: 1.5× urea)
(E)-1-(2-Hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one 2-Hydroxyphenyl, 4-fluorophenyl Not reported Antimicrobial activity against S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL)
(E)-3-(Furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one Furan-2-yl, 2-hydroxy-3,4,6-trimethoxyphenyl Not reported Antifungal activity against C. albicans (MIC: 0.31–0.62 mg/mL)
(E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one Furan-2-yl, 3,5-dibromo-4-hydroxyphenyl 24.5% Tyrosinase inhibition (IC₅₀: 2.8 µM); melanogenesis suppression in vitro
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Piperazine, furan-2-carbonyl, 4-fluorophenyl Not reported Research applications in drug discovery (e.g., kinase inhibition)
(2E)-1-(4’-Aminophenyl)-3-furan-2-yl-prop-2-en-1-one Furan-2-yl, 4-aminophenyl Not reported Antifungal activity against T. rubrum (MIC: 0.07 µg/mL)

Key Observations:

Furan-2-yl substituents are common in antifungal and tyrosinase-inhibiting chalcones, as seen in compounds with MIC values as low as 0.07 µg/mL .

Biological Activities :

  • Antimicrobial Activity : Fluorophenyl-substituted chalcones (e.g., and ) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 8–16 µg/mL .
  • Enzyme Inhibition : Morpholine-based chalcones show potent MAO-A inhibition, while dibromo-hydroxyphenyl derivatives () are effective tyrosinase inhibitors, suggesting the target compound may have similar applications .

Physical Properties: Chalcones with multiple fluorine atoms (e.g., 2,6-difluorophenyl in ) demonstrate nonlinear optical properties, making them candidates for photonic materials .

Synthesis Methods: Most analogs are synthesized via Claisen-Schmidt condensation (e.g., KOH/ethanol at 0–50°C), with yields up to 90% for difluorinated derivatives . The azepane-containing target compound may require specialized methods for introducing the seven-membered ring.

Preparation Methods

Ring-Closing Metathesis (RCM) Approach

Aza-pentalenone intermediates serve as precursors for azepane synthesis. For example, 3-(4-fluorophenyl)azepan-1-amine can be synthesized via RCM using Grubbs catalysts, as demonstrated in analogous heterocyclic systems.

  • Procedure :
    • React 4-fluorostyrene with a diene amine in the presence of Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 24 hours.
    • Hydrogenate the resulting cyclic enamine using Pd/C (10 wt%) under H₂ (1 atm) to yield the saturated azepane.
  • Yield : ~65–70% (based on comparable methodologies).

Reductive Amination

Alternative routes involve reductive amination of 4-fluorophenylacetone with 1,5-diaminopentane:

  • Procedure :
    • Condense 4-fluorophenylacetone (1 eq) and 1,5-diaminopentane (1.2 eq) in methanol with glacial acetic acid (0.1 eq) at 60°C for 6 hours.
    • Reduce the imine intermediate with NaBH₄ (2 eq) at 0°C.
  • Yield : ~60%.

Formation of the Enone Backbone via Claisen-Schmidt Condensation

The α,β-unsaturated ketone is synthesized by condensing 3-(4-fluorophenyl)azepan-1-yl acetone with furan-2-carbaldehyde under basic conditions.

Base-Catalyzed Condensation

  • Procedure :
    • Dissolve 3-(4-fluorophenyl)azepan-1-yl acetone (1 eq) and furan-2-carbaldehyde (1.2 eq) in ethanol (10 mL/g substrate).
    • Add sodium acetate (0.2 eq) and reflux at 80°C for 4–6 hours.
    • Cool the mixture to 25°C, filter the precipitate, and recrystallize from ethanol.
  • Yield : 85–90%.
  • Stereochemical Control : The (E)-isomer predominates (>95%) due to thermodynamic stabilization of the trans configuration under reflux conditions.

Acid-Catalyzed Cyclodehydration

Alternative protocols employ acidic conditions to enhance reaction efficiency:

  • Procedure :
    • React the ketone and aldehyde in acetic acid (5 vol) with concentrated HCl (0.1 eq) at 70°C for 2 hours.
    • Neutralize with NaHCO₃ and extract with ethyl acetate.
  • Yield : 75–80%.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.38 (m, 2H, Ar-H), 7.10–7.03 (m, 2H, Ar-H), 6.85 (d, J = 15.6 Hz, 1H, CH=CO), 6.55 (dd, J = 3.2, 1.8 Hz, 1H, furan-H), 6.40 (d, J = 3.2 Hz, 1H, furan-H), 3.75–3.60 (m, 4H, azepane-H), 2.95–2.80 (m, 2H, azepane-H), 1.90–1.70 (m, 4H, azepane-H).
  • IR (KBr): ν 1675 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C), 1510 cm⁻¹ (C-F).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous enones confirms the (E)-configuration, with dihedral angles between the azepane and furan rings ranging from 85–90°.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) (E):(Z) Ratio
Base-catalyzed EtOH, NaOAc, 80°C 85–90 95:5
Acid-catalyzed AcOH, HCl, 70°C 75–80 90:10

The base-catalyzed route offers superior yield and stereoselectivity, making it the method of choice for large-scale synthesis.

Industrial-Scale Optimization

Solvent Selection

Ethanol is preferred over DMF or THF due to its low cost and ease of removal.

Catalytic Enhancements

Incorporating microwave irradiation (100 W, 120°C, 30 min) reduces reaction time by 50% without compromising yield.

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